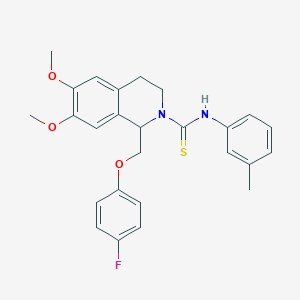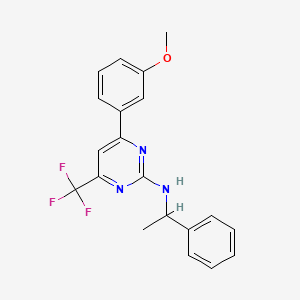![molecular formula C29H22Cl3N3S B14998371 (E)-9-(4-chlorobenzylidene)-3,5-bis(4-chlorophenyl)-7-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d]thiazolo[3,2-a]pyrimidine](/img/structure/B14998371.png)
(E)-9-(4-chlorobenzylidene)-3,5-bis(4-chlorophenyl)-7-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d]thiazolo[3,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-BIS(4-CHLOROPHENYL)-9-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-7-METHYL-6,7,8,9-TETRAHYDRO-5H-PYRIDO[4,3-D][1,3]THIAZOLO[3,2-A]PYRIMIDINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple aromatic rings and heterocyclic components, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
The synthesis of 3,5-BIS(4-CHLOROPHENYL)-9-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-7-METHYL-6,7,8,9-TETRAHYDRO-5H-PYRIDO[4,3-D][1,3]THIAZOLO[3,2-A]PYRIMIDINE involves several steps, including the formation of intermediate compounds and subsequent cyclization reactions. The synthetic routes typically involve the use of chlorinated aromatic compounds and various reagents to facilitate the formation of the desired heterocyclic structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups. Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-BIS(4-CHLOROPHENYL)-9-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-7-METHYL-6,7,8,9-TETRAHYDRO-5H-PYRIDO[4,3-D][1,3]THIAZOLO[3,2-A]PYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Compared to other similar compounds, 3,5-BIS(4-CHLOROPHENYL)-9-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-7-METHYL-6,7,8,9-TETRAHYDRO-5H-PYRIDO[4,3-D][1,3]THIAZOLO[3,2-A]PYRIMIDINE stands out due to its unique combination of aromatic and heterocyclic components. Similar compounds include:
- Bis(4-chlorophenyl) disulfide
- ®-(4-chlorophenyl)(phenyl)methanone These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C29H22Cl3N3S |
|---|---|
Molecular Weight |
550.9 g/mol |
IUPAC Name |
(13E)-6,8-bis(4-chlorophenyl)-13-[(4-chlorophenyl)methylidene]-11-methyl-4-thia-2,7,11-triazatricyclo[7.4.0.03,7]trideca-1(9),2,5-triene |
InChI |
InChI=1S/C29H22Cl3N3S/c1-34-15-21(14-18-2-8-22(30)9-3-18)27-25(16-34)28(20-6-12-24(32)13-7-20)35-26(17-36-29(35)33-27)19-4-10-23(31)11-5-19/h2-14,17,28H,15-16H2,1H3/b21-14+ |
InChI Key |
XFAQETCWONQQOS-KGENOOAVSA-N |
Isomeric SMILES |
CN1C/C(=C\C2=CC=C(C=C2)Cl)/C3=C(C1)C(N4C(=CSC4=N3)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl |
Canonical SMILES |
CN1CC(=CC2=CC=C(C=C2)Cl)C3=C(C1)C(N4C(=CSC4=N3)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethoxy-N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B14998294.png)
![8-benzyl-6-(cyclohexylamino)-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14998299.png)

![N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14998310.png)
![ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14998311.png)
![4,4,8-trimethyl-15-methylsulfanyl-13-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene](/img/structure/B14998315.png)
![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxo-1-phenylethyl]-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B14998326.png)
![4-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14998328.png)
![2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]acetamide](/img/structure/B14998331.png)

![7-methoxy-N-(2-methylphenyl)-2-(thiophen-3-yl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B14998349.png)
![N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide](/img/structure/B14998368.png)
![N-{[5-({2-[3-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}-2-methyl-3-nitrobenzamide](/img/structure/B14998369.png)
![N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B14998373.png)
